molecular formula C21H21IN2Se B12672332 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide CAS No. 84255-09-4

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide

Cat. No.: B12672332
CAS No.: 84255-09-4
M. Wt: 507.3 g/mol
InChI Key: HPPHBVFVJDGRHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide typically involves multi-step organic reactions. The process begins with the preparation of the quinolinium core, followed by the introduction of the ethyl group and the benzoselenazolylidene moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide involves its interaction with molecular targets through its quinolinium core and benzoselenazolylidene moiety. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Compared to other quinolinium and benzoselenazolylidene derivatives, 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

84255-09-4

Molecular Formula

C21H21IN2Se

Molecular Weight

507.3 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzoselenazole;iodide

InChI

InChI=1S/C21H21N2Se.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

HPPHBVFVJDGRHH-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2[Se]/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2[Se]C1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.